molecular formula C23H21ClFN5O2 B611617 N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide CAS No. 877856-17-2

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

Cat. No.: B611617
CAS No.: 877856-17-2
M. Wt: 453.9 g/mol
InChI Key: VOEZSPDOPDPGSY-UHFFFAOYSA-N
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Description

VA-111913 is a small molecule drug developed by Vantia Ltd. It is known for its role as a vasopressin V1a receptor antagonist. This compound has been primarily investigated for its potential in treating dysmenorrhea, a condition characterized by severe menstrual pain due to abnormal uterine contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VA-111913 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups necessary for its biological activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of VA-111913 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards. The exact industrial methods are proprietary to Vantia Ltd.

Chemical Reactions Analysis

Types of Reactions

VA-111913 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may result in the formation of ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Mechanism of Action

VA-111913 exerts its effects by antagonizing the vasopressin V1a receptor. This receptor is involved in the regulation of smooth muscle contraction. By blocking this receptor, VA-111913 prevents the abnormal contractions of the uterus that cause menstrual pain. The molecular targets and pathways involved include the inhibition of vasopressin-induced signaling cascades in smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

    Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.

    Tolvaptan: A vasopressin V2 receptor antagonist used for treating polycystic kidney disease.

Uniqueness

VA-111913 is unique in its specific targeting of the vasopressin V1a receptor, making it particularly effective for conditions like dysmenorrhea. Unlike other vasopressin receptor antagonists, VA-111913 has shown promising results in normalizing uterine contractions without significant side effects .

Properties

CAS No.

877856-17-2

Molecular Formula

C23H21ClFN5O2

Molecular Weight

453.9 g/mol

IUPAC Name

N-[[4-(8-chloro-1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)-2-fluorophenyl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C23H21ClFN5O2/c1-29-21-16(11-27-29)12-30(20-7-6-17(24)9-19(20)28-21)23(32)14-4-5-15(18(25)8-14)10-26-22(31)13-2-3-13/h4-9,11,13,28H,2-3,10,12H2,1H3,(H,26,31)

InChI Key

VOEZSPDOPDPGSY-UHFFFAOYSA-N

SMILES

CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1

Canonical SMILES

CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VA-111913;  VA111913;  VA 111913

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 6
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

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